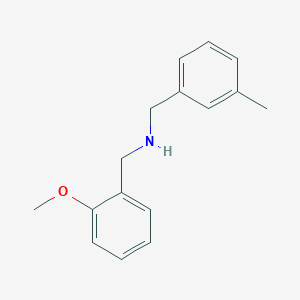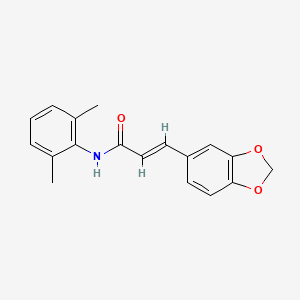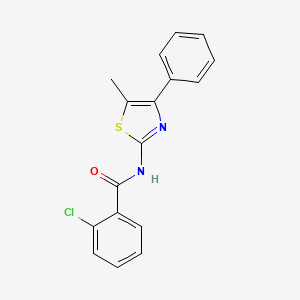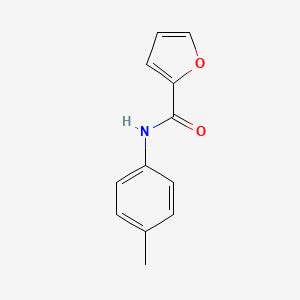![molecular formula C19H14N4OS B5820681 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one](/img/structure/B5820681.png)
7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one, also known as DTT, is a heterocyclic compound that has been extensively studied for its potential applications in various scientific fields. This compound has shown promise in areas such as material science, organic synthesis, and biomedical research.
Mecanismo De Acción
The mechanism of action of 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is not yet fully understood, but studies have shown that it may act by inhibiting the activity of certain enzymes involved in cell growth and proliferation. Additionally, 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one may induce cell death in cancer cells by activating certain apoptotic pathways.
Biochemical and Physiological Effects:
7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to have a variety of biochemical and physiological effects. Studies have shown that 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can induce oxidative stress in cells, leading to cell death. Additionally, 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to have anti-inflammatory effects, reducing the production of certain inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has several advantages for use in lab experiments, including its low toxicity and high stability. However, 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one is also relatively insoluble in water, making it difficult to use in aqueous solutions. Additionally, 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be difficult to synthesize, making it a less accessible compound for some researchers.
Direcciones Futuras
There are several potential future directions for research on 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one. One area of interest is the development of 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one-based cancer therapies, which could potentially be more effective and less toxic than current treatments. Additionally, further research is needed to fully understand the mechanism of action of 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one and its potential applications in other areas of biomedical research. Finally, the development of more efficient and accessible synthesis methods for 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one could make it a more widely used compound in scientific research.
Métodos De Síntesis
7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can be synthesized through a variety of methods, including the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with ethyl acetoacetate and subsequent reaction with benzaldehyde. Other methods include the reaction of 2-amino-5-phenyl-1,3,4-thiadiazole with acetic anhydride and subsequent reaction with benzaldehyde.
Aplicaciones Científicas De Investigación
7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been extensively studied for its potential applications in biomedical research, particularly in the field of cancer research. Studies have shown that 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one can induce cell death in cancer cells, making it a potential candidate for cancer therapy. Additionally, 7-(2,2-diphenylvinyl)-3-methyl-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Propiedades
IUPAC Name |
7-(2,2-diphenylethenyl)-3-methyl-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c1-13-18(24)23-19(21-20-13)25-17(22-23)12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-12H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAKBLDMOGXWJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N(C1=O)N=C(S2)C=C(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,5-dimethylphenyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5820598.png)
![1-(3-methylphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5820610.png)

![5-[(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)methylene]-1,3-diethyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5820624.png)

![N-ethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenoxyacetamide](/img/structure/B5820633.png)
![2,4-dichloro-5-[(4-methoxybenzoyl)amino]benzamide](/img/structure/B5820637.png)
![N'-[(2-cyclohexylacetyl)oxy]benzenecarboximidamide](/img/structure/B5820639.png)


![1-(4-{4-[(3,4-difluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5820660.png)
![ethyl [4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5820664.png)

